molecular formula C10H8N2O3S B13740146 Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo- CAS No. 104388-90-1

Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-

Cat. No.: B13740146
CAS No.: 104388-90-1
M. Wt: 236.25 g/mol
InChI Key: PMIFYOZRYILPEX-UHFFFAOYSA-N
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Description

Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, is a compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, typically involves the condensation of 2-aminobenzenethiol with acetic acid derivatives. One common method is the reaction of 2-aminobenzenethiol with acetic anhydride under acidic conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and green chemistry principles, such as solvent-free conditions and recyclable catalysts, has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .

Scientific Research Applications

Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-
  • Acetic acid, ((6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino)oxo-

Uniqueness

Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

104388-90-1

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C10H8N2O3S/c1-5-2-3-6-7(4-5)16-10(11-6)12-8(13)9(14)15/h2-4H,1H3,(H,14,15)(H,11,12,13)

InChI Key

PMIFYOZRYILPEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)O

Origin of Product

United States

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